molecular formula C24H20BrNO5 B10881263 (2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid

(2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid

Cat. No.: B10881263
M. Wt: 482.3 g/mol
InChI Key: IHUNXSAATOMEFE-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-Bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}acrylic acid is a complex organic compound with the molecular formula C24H20BrNO5 This compound is characterized by the presence of a bromo-substituted phenyl ring, a diphenylamino group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}acrylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on calcium carbonate (Pd/CaCO3) and copper iodide (CuI) under controlled temperature and pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-{2-Bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Condensation Reactions: The acrylic acid moiety can engage in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-{2-Bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-Bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}acrylic acid involves its interaction with molecular targets through its functional groups. The bromo and diphenylamino groups can participate in various binding interactions, while the acrylic acid moiety can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-4’-(diphenylamino)biphenyl
  • 4-(Diphenylamino)phenylboronic acid
  • 4,4’-Dibromodiphenyl ketone

Uniqueness

3-{2-Bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}acrylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H20BrNO5

Molecular Weight

482.3 g/mol

IUPAC Name

(E)-3-[2-bromo-5-methoxy-4-[2-oxo-2-(N-phenylanilino)ethoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C24H20BrNO5/c1-30-21-14-17(12-13-24(28)29)20(25)15-22(21)31-16-23(27)26(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,28,29)/b13-12+

InChI Key

IHUNXSAATOMEFE-OUKQBFOZSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.